2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide
Overview
Description
“2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide” is a chemical compound with the CAS Number: 19064-26-7 . It has a molecular weight of 205.59 and a molecular formula of C10H10ClF2NO . The compound is solid in its physical form .
Molecular Structure Analysis
The linear formula of “2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide” is C8H6ClF2NO . The compound has a complex structure with multiple functional groups including a chloro group, a difluorophenyl group, and an acetamide group .Physical And Chemical Properties Analysis
“2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide” is a solid compound . It has a molecular weight of 205.59 and a molecular formula of C10H10ClF2NO .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has shown that chloroacetamide herbicides, including compounds structurally related to 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide, undergo complex metabolic pathways in both human and rat liver microsomes. These metabolic pathways involve the production of DNA-reactive compounds through bioactivation processes. Specifically, the study by Coleman, Linderman, Hodgson, and Rose (2000) detailed the metabolism of various chloroacetamide herbicides, shedding light on the carcinogenic potential of these compounds due to their metabolic activation pathway leading to a DNA-reactive dialkylbenzoquinone imine. The study highlights the significant differences in metabolism between human and rat liver microsomes, pointing to the importance of understanding these processes for safety evaluations (Coleman et al., 2000).
Soil Reception and Activity of Herbicides
Another aspect of research involves the interaction of chloroacetamide herbicides with soil and its impact on agricultural efficacy. Banks and Robinson (1986) explored how wheat straw and irrigation affect the reception, mobility, and herbicidal activity of compounds like acetochlor and metolachlor. Their findings contribute to a better understanding of how agricultural practices and environmental factors can influence the effectiveness of these herbicides, providing valuable insights for optimizing their use in crop production (Banks & Robinson, 1986).
Synthesis and Characterization of Chloroacetamide Compounds
In the realm of organic chemistry and materials science, chloroacetamide compounds have been synthesized and characterized for various potential applications, including pharmaceuticals. For instance, Jansukra et al. (2021) provided a detailed analysis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, including its crystal structure, intramolecular hydrogen bonding, and solvatochromic effects. This type of research paves the way for the development of new materials and drugs, highlighting the versatility of chloroacetamide derivatives in scientific research (Jansukra et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO/c11-6-10(15)14-5-4-7-8(12)2-1-3-9(7)13/h1-3H,4-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQLWPOVJQCIIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCNC(=O)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901219174 | |
Record name | Acetamide, 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide | |
CAS RN |
1258651-76-1 | |
Record name | Acetamide, 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258651-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-[2-(2,6-difluorophenyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901219174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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